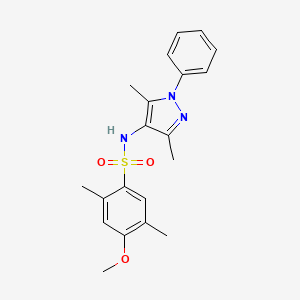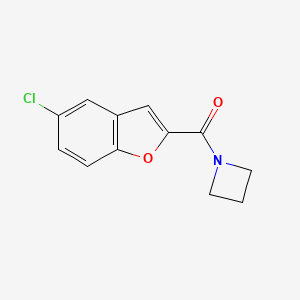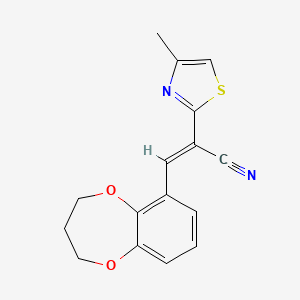
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as DMP 777, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in tumor growth and progression. DMP 777 has been investigated for its potential use in cancer therapy, as well as in other biomedical applications.
作用機序
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 involves the inhibition of carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in tumors, and their inhibition leads to a decrease in pH, which in turn inhibits tumor growth and metastasis. This compound 777 has been shown to be a selective inhibitor of these enzymes, and does not affect other carbonic anhydrase isoforms.
Biochemical and Physiological Effects
This compound 777 has been shown to have several biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase IX and XII, it has been found to induce apoptosis in tumor cells, and to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. This compound 777 has also been shown to have anti-inflammatory effects, and to modulate the immune system.
実験室実験の利点と制限
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in tumor growth and progression. It has also been found to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo experiments. However, this compound 777 has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777. One area of interest is the development of this compound 777 derivatives with improved pharmacokinetic properties and selectivity for carbonic anhydrase IX and XII. Another direction is the investigation of the potential use of this compound 777 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Furthermore, the use of this compound 777 in imaging and diagnosis of tumors is an area that requires further investigation. Finally, the role of carbonic anhydrase IX and XII in other diseases, such as cardiovascular and neurological disorders, is an area that could benefit from the use of this compound 777 as a tool for studying these enzymes.
合成法
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 involves a series of chemical reactions, starting from the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3,5-dimethyl-1-phenylpyrazole in the presence of a base. The resulting intermediate is then reacted with ammonia to yield the final product. The synthesis of this compound 777 has been described in detail in several scientific publications.
科学的研究の応用
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide 777 has been extensively studied for its potential use in cancer therapy. Carbonic anhydrase IX and XII are overexpressed in many types of tumors, and their inhibition has been shown to reduce tumor growth and metastasis. This compound 777 has been found to be a potent inhibitor of these enzymes, and has shown promising results in preclinical studies. In addition to cancer therapy, this compound 777 has also been investigated for its potential use in other biomedical applications, such as imaging and diagnosis of tumors.
特性
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13-12-19(14(2)11-18(13)26-5)27(24,25)22-20-15(3)21-23(16(20)4)17-9-7-6-8-10-17/h6-12,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAVXXUZBRJVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)

![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)
![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)

![(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)